molecular formula C20H20O5 B1247687 Euchrenone-a7

Euchrenone-a7

Cat. No. B1247687
M. Wt: 340.4 g/mol
InChI Key: JJOUBYOHNYJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euchrenone-a7 is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 7, 2' and 4' and a prenyl group at position 8. It has a role as a plant metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Cytotoxic Activity

Euchrenone-a7, isolated from Morus nigra, exhibits cytotoxic properties against murine leukemia P-388 cells. It demonstrates significant cytotoxicity with an IC50 of 7.8 µg/mL, indicating its potential in cancer research and therapy (Ferlinahayati et al., 2013).

Isolation from Various Sources

Euchrenone-a7 has been isolated from different natural sources. For instance, it was identified in Euchresta formosana, along with other compounds, through spectral analysis (W. Lo et al., 2002). Additionally, its presence was confirmed in the root bark of Morus alba, where it was found along with other isoprenylated flavonoids (Jae-Woo Jung et al., 2016).

Potential Antiviral Properties

While not directly related to Euchrenone-a7, studies on similar compounds from Eupatorium adenophorum indicate potential antiviral activities. These findings could suggest areas for future research into Euchrenone-a7's potential antiviral properties (R. Xu et al., 2018).

Impact on Heme Oxygenase-1 Activity

Euchrenone-a7, isolated from silkworm droppings, was evaluated for its effect on heme oxygenase-1 (HO-1) activity in HepG2 cells. HO-1 is an antioxidant enzyme, and the study suggests Euchrenone-a7's role in influencing this enzyme's expression (Ji-Hae Park et al., 2011).

Role in Structural Analyses

Research also includes the structural revision of similar compounds, which aids in the comprehensive understanding of Euchrenone-a7's chemical properties and potential applications (H. Tanaka et al., 2001).

properties

Product Name

Euchrenone-a7

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)3-5-14-16(22)8-7-15-18(24)10-19(25-20(14)15)13-6-4-12(21)9-17(13)23/h3-4,6-9,19,21-23H,5,10H2,1-2H3

InChI Key

JJOUBYOHNYJCOU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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